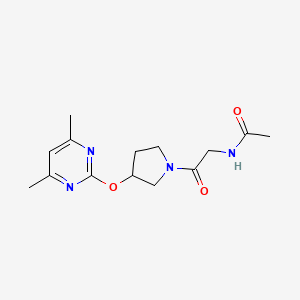
N-(2-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide is a compound that features a pyrimidine moiety, which is known for its wide range of pharmacological activities
准备方法
The synthesis of N-(2-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide typically involves the following steps:
Formation of the pyrimidine ring: The pyrimidine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Attachment of the pyrrolidine ring: The pyrrolidine ring is then attached to the pyrimidine core via an ether linkage.
Introduction of the acetamide group:
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction conditions .
化学反应分析
N-(2-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the pyrimidine ring, to introduce different substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
科学研究应用
N-(2-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide has several scientific research applications:
Chemistry: It is used in the synthesis of novel heterocyclic compounds with potential biological activities.
Biology: The compound is studied for its effects on cellular processes and its potential as a therapeutic agent.
作用机制
The mechanism of action of N-(2-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide involves its interaction with specific molecular targets and pathways. It is known to inhibit the expression of collagen by interfering with the activity of collagen prolyl 4-hydroxylases, enzymes that play a crucial role in collagen synthesis. This inhibition leads to reduced collagen production and has potential therapeutic applications in conditions characterized by excessive collagen deposition .
相似化合物的比较
N-(2-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide can be compared with other pyrimidine derivatives, such as:
Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate: Known for its anti-fibrotic activity.
Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate: Also exhibits anti-fibrotic properties
生物活性
N-(2-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article synthesizes available information regarding its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrimidine moiety, a pyrrolidine ring, and an acetamide group. Its molecular formula is C16H18N4O2 with a molecular weight of approximately 298.34 g/mol. The unique arrangement of these functional groups contributes to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C16H18N4O2 |
| Molecular Weight | 298.34 g/mol |
| Structure | Structure |
The primary mechanism by which this compound exerts its biological effects involves the inhibition of collagen synthesis. It specifically targets collagen prolyl 4-hydroxylases, enzymes critical for collagen formation. By inhibiting these enzymes, the compound reduces collagen production, which may have therapeutic implications in conditions characterized by excessive fibrosis.
Biological Activities
- Antifibrotic Activity : Research indicates that this compound can inhibit collagen expression, making it a candidate for treating fibrotic diseases.
- Anticonvulsant Activity : In related studies, compounds with similar structural motifs have demonstrated significant anticonvulsant properties in animal models. For instance, derivatives of pyrrolidine-based amides have shown efficacy in reducing seizure activity in models such as the maximal electroshock (MES) test .
- Antimicrobial Properties : The compound's structural components suggest potential antimicrobial activity. Analogous compounds have exhibited effectiveness against various bacterial strains, including antibiotic-resistant ones .
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds derived from pyrimidine and pyrrolidine frameworks:
- Study on Anticonvulsant Activity : A series of pyrrolidine derivatives were synthesized and tested for their anticonvulsant effects. One compound exhibited an effective dose (ED50) of 80.38 mg/kg in the MES test, indicating strong potential for further development as an anticonvulsant agent .
- Antimicrobial Efficacy : Another study highlighted the antimicrobial properties of various derivatives containing the pyrimidine structure against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, showcasing their potential in combating resistant strains .
属性
IUPAC Name |
N-[2-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-2-oxoethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3/c1-9-6-10(2)17-14(16-9)21-12-4-5-18(8-12)13(20)7-15-11(3)19/h6,12H,4-5,7-8H2,1-3H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOAKGEXRDLBVIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)CNC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














